molecular formula C7H7N3 B13600073 5,6-Dimethylpyridazine-3-carbonitrile

5,6-Dimethylpyridazine-3-carbonitrile

Cat. No.: B13600073
M. Wt: 133.15 g/mol
InChI Key: QNOHEXYQTJGZOY-UHFFFAOYSA-N
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Description

5,6-Dimethylpyridazine-3-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H7N3 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-diaminotoluene with malononitrile in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethylpyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid, while reduction can produce 5,6-dimethylpyridazine-3-amine.

Scientific Research Applications

Chemistry: 5,6-Dimethylpyridazine-3-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: The compound’s derivatives are explored for their potential use in treating various diseases. Research is ongoing to identify specific molecular targets and pathways involved in its pharmacological effects.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5,6-Dimethylpyridazine-3-carbonitrile and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

  • 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile
  • 5,6-Dimethylpyridazine-4-carbonitrile
  • 5,6-Dimethylpyridazine-3-carboxylic acid

Comparison: Compared to similar compounds, 5,6-Dimethylpyridazine-3-carbonitrile is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications. For instance, the presence of the carbonitrile group allows for further functionalization and derivatization, expanding its utility in synthetic chemistry and drug development.

Properties

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

5,6-dimethylpyridazine-3-carbonitrile

InChI

InChI=1S/C7H7N3/c1-5-3-7(4-8)10-9-6(5)2/h3H,1-2H3

InChI Key

QNOHEXYQTJGZOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1C)C#N

Origin of Product

United States

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